Besifloxacin Hydrochloride

Antimicrobial susceptibility MIC90 MRSA

Besifloxacin HCl (405165-61-9) is a 4th-gen 8-chloro-fluoroquinolone with 7-azepinyl ring, providing 8- to 16-fold lower MIC₉₀ against ciprofloxacin-resistant MRSA and MRSE than moxifloxacin and gatifloxacin. Its balanced dual targeting of DNA gyrase and topoisomerase IV results in the slowest MIC increase per topoisomerase mutation, curbing resistance. Tear fluid AUC₀₋₂₄/MIC₉₀ ratio ~800 (≥80-fold greater than comparators) ensures exceptional bactericidal efficacy for ocular R&D and surgical prophylaxis. Reference standard for ANDA method development; stable at -20°C for 3 years.

Molecular Formula C19H22Cl2FN3O3
Molecular Weight 430.3 g/mol
CAS No. 405165-61-9
Cat. No. B000540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBesifloxacin Hydrochloride
CAS405165-61-9
Synonyms7-((3R)-aminohexahydro-1H-azepin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
7-(3-aminohexahydro-1H-azepin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
besifloxacin
besifloxacin hydrochloride
besivance
BOL-303224-A
Molecular FormulaC19H22Cl2FN3O3
Molecular Weight430.3 g/mol
Structural Identifiers
SMILESC1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
InChIInChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m1./s1
InChIKeyPMQBICKXAAKXAY-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Besifloxacin Hydrochloride (CAS 405165-61-9): Fourth-Generation 8-Chloro-Fluoroquinolone for Ophthalmic Procurement


Besifloxacin hydrochloride (CAS 405165-61-9) is a fourth-generation 8-chloro-fluoroquinolone antibiotic formulated exclusively as a 0.6% ophthalmic suspension (Besivance®) for the topical treatment of bacterial conjunctivitis. The compound features a distinct molecular structure characterized by a 7-azepinyl ring and an 8-chloro substituent on the fluoroquinolone core, with a molecular weight of 430.3 g/mol and chemical formula C₁₉H₂₁ClFN₃O₃·HCl . As a hydrochloride salt, it exists as a solid at room temperature with limited aqueous solubility requiring formulation as a suspension rather than a solution . Critically, besifloxacin was developed specifically for ophthalmic use and is not marketed in any systemic formulation, ensuring its selective pressure remains confined to ocular bacterial populations [1].

Why Besifloxacin Hydrochloride Cannot Be Substituted with Generic Moxifloxacin, Gatifloxacin, or Levofloxacin in Ophthalmic Applications


Procurement substitution among ophthalmic fluoroquinolones carries quantifiable therapeutic risk due to three non-interchangeable differentials: First, besifloxacin maintains substantially lower MIC₉₀ values against ciprofloxacin-resistant Staphylococcus aureus (4 μg/mL) and Staphylococcus epidermidis (4 μg/mL) compared to moxifloxacin (64 μg/mL and 32 μg/mL, respectively), representing a 16-fold and 8-fold potency advantage [1]. Second, the compound's unique balanced dual-targeting mechanism—inhibiting both DNA gyrase and topoisomerase IV at nearly equivalent concentrations—results in a resistance development profile where the MIC increase per accumulated topoisomerase mutation is the smallest among all tested fluoroquinolones [2]. Third, besifloxacin's ocular PK/PD profile produces tear fluid AUC₀₋₂₄/MIC₉₀ ratios of approximately 800 against MRSA-CR and MRSE-CR, compared to ratios ≤10 for moxifloxacin and gatifloxacin—a greater than 80-fold differential in predicted bactericidal efficacy [3]. These differences are structural in origin (7-azepinyl plus 8-chloro substitution) and cannot be overcome by adjusting concentration or dosing frequency of alternative fluoroquinolones.

Quantitative Differentiation Evidence: Besifloxacin Hydrochloride Versus Ophthalmic Fluoroquinolone Comparators


Besifloxacin Exhibits 8-Fold to 16-Fold Lower MIC₉₀ Against Ciprofloxacin-Resistant Staphylococci Versus Moxifloxacin and Gatifloxacin

Against methicillin-resistant, ciprofloxacin-resistant Staphylococcus aureus (MRSA-CR), besifloxacin demonstrated an MIC₉₀ of 4 μg/mL, compared to 64 μg/mL for moxifloxacin and 64 μg/mL for gatifloxacin, representing a 16-fold potency differential. Against methicillin-resistant, ciprofloxacin-resistant Staphylococcus epidermidis (MRSE-CR), besifloxacin's MIC₉₀ was 4 μg/mL versus 32 μg/mL for moxifloxacin (8-fold differential) and 64 μg/mL for gatifloxacin (16-fold differential) [1]. Besifloxacin was the most potent agent tested against gram-positive pathogens and anaerobes across 2,690 clinical isolates representing 40 species [2].

Antimicrobial susceptibility MIC90 MRSA MRSE Ciprofloxacin-resistant

Besifloxacin Achieves Tear Fluid AUC₀₋₂₄/MIC₉₀ Ratio of ~800 Versus ≤10 for Moxifloxacin and Gatifloxacin in Rabbit Ocular PK/PD Model

In a head-to-head ocular PK/PD study in pigmented rabbits, besifloxacin ophthalmic suspension 0.6% achieved a tear fluid AUC₀₋₂₄/MIC₉₀ ratio of approximately 800 against both MRSA-CR and MRSE-CR following a single topical instillation. In contrast, moxifloxacin 0.5% and gatifloxacin 0.3% each achieved ratios of ≤10 against the same resistant strains [1]. In cornea, conjunctiva, and aqueous humor tissues, besifloxacin's AUC₀₋₂₄/MIC₉₀ ratios were 1.5-fold to 38-fold higher than those of moxifloxacin and gatifloxacin [2].

Ocular pharmacokinetics PK/PD AUC/MIC ratio Tear fluid concentration Fluoroquinolone

Besifloxacin Demonstrates Greatest Mean Residence Time (4.7 Hours) in Human Conjunctival Tissue Versus Gatifloxacin and Moxifloxacin

In a randomized study of 108 healthy human volunteers undergoing conjunctival biopsy following single-dose topical administration, besifloxacin 0.6% suspension demonstrated the greatest mean residence time in conjunctival tissue at 4.7 hours. Comparatively, gatifloxacin 0.3% solution and moxifloxacin 0.5% solution showed shorter residence times (specific numerical values not reported in the abstract, but besifloxacin was explicitly identified as having the greatest MRT) [1]. Additionally, at 24 hours post-dose, measurable besifloxacin concentrations were detected in 4 of 6 subjects, compared with 3 of 6 subjects for gatifloxacin and 2 of 6 subjects for moxifloxacin [2].

Conjunctival pharmacokinetics Tissue residence time Human ocular PK Fluoroquinolone penetration

MIC Increase Per Topoisomerase Mutation Is Smallest for Besifloxacin Versus Ciprofloxacin, Levofloxacin, Moxifloxacin, and Gatifloxacin

In a study of 52 clinical Staphylococcus aureus isolates with sequenced quinolone resistance-determining regions (QRDR), the MICs of all tested fluoroquinolones increased with the accumulation of mutations in gyrA, gyrB, parC, and parE. However, the magnitude of MIC increase was smallest for besifloxacin and largest for ciprofloxacin and levofloxacin, with moxifloxacin and gatifloxacin showing intermediate susceptibility to mutational effects [1]. This pattern was especially pronounced against ciprofloxacin-resistant isolates, where besifloxacin maintained higher potency (lower MICs) than all comparator fluoroquinolones [2].

Resistance development Topoisomerase mutations QRDR MIC shift Staphylococcus aureus

Besifloxacin Demonstrates Non-Inferior Clinical Efficacy to Moxifloxacin in Bacterial Conjunctivitis with Comparable Safety Profile

In a Phase 3 clinical trial comparing besifloxacin ophthalmic suspension 0.6% to moxifloxacin ophthalmic solution 0.5% for the treatment of bacterial conjunctivitis, besifloxacin was non-inferior to moxifloxacin and provided similar safety and efficacy outcomes. Clinical resolution and microbiological eradication rates were comparable between the two treatment arms [1]. Notably, this clinical equivalence was achieved despite besifloxacin's formulation as a suspension (which typically presents bioavailability challenges) versus moxifloxacin's solution formulation, underscoring the compound's intrinsic potency advantage translating to clinical outcomes.

Clinical trial Bacterial conjunctivitis Efficacy Non-inferiority Phase 3

Besifloxacin Ophthalmic Suspension 0.6% is Protected by Active U.S. Patent Estate Through 2030

Besifloxacin hydrochloride is the active ingredient in a single branded product (Besivance®) marketed by Bausch and Lomb, protected by four active U.S. patents listed in the FDA Orange Book. The patent estate includes U.S. Patent 8,415,342 covering besifloxacin ophthalmic compositions for the treatment or control of infection, with an expiration date of November 7, 2030 [1]. The compound has twenty-four patent family members across thirteen countries [2]. No generic besifloxacin ophthalmic suspension is currently approved in the United States.

Patent protection Intellectual property Orange Book Formulation patent Generic availability

Optimal Application Scenarios for Besifloxacin Hydrochloride Based on Quantitative Differentiation Evidence


Treatment of Bacterial Conjunctivitis in Settings with Documented or Suspected Fluoroquinolone-Resistant Staphylococci

Based on the 8-fold to 16-fold lower MIC₉₀ values against ciprofloxacin-resistant MRSA and MRSE compared to moxifloxacin and gatifloxacin [1], besifloxacin ophthalmic suspension 0.6% is the evidence-supported procurement choice for ophthalmology practices, hospital formularies, and ambulatory surgery centers located in regions with high rates of fluoroquinolone-resistant ocular isolates. The compound's ability to maintain therapeutic activity against isolates already harboring topoisomerase mutations that confer resistance to earlier fluoroquinolones [2] provides a quantifiable clinical advantage in empiric treatment scenarios where susceptibility testing is not routinely performed.

Preoperative Ocular Surface Sterilization in Cataract Surgery Patients at Elevated Risk of Endophthalmitis

The AUC₀₋₂₄/MIC₉₀ ratio of approximately 800 achieved by besifloxacin in tear fluid—exceeding comparator fluoroquinolones by ≥80-fold [1]—supports its use for preoperative ocular surface sterilization, particularly in patients with risk factors for post-cataract endophthalmitis. A clinical study demonstrated that prophylactic besifloxacin 0.6% appeared more effective in reducing bacterial counts on eyelids of patients undergoing cataract surgery, with significant reductions as early as 1 hour post-dose compared with moxifloxacin [2]. The extended 4.7-hour mean residence time in human conjunctival tissue [3] further supports besifloxacin's utility in surgical prophylaxis protocols requiring sustained antimicrobial coverage.

Reference Standard Procurement for Analytical Method Development and Generic ANDA Testing

Given besifloxacin hydrochloride's current patent-protected, single-source status with U.S. patent expiration in 2030 [1], the compound serves as an essential reference standard for analytical laboratories developing HPLC, LC/MS/MS, or fluorimetric quantification methods for future generic ANDA submissions. The compound's defined purity specifications (≥98% by HPLC) and established stability profile (powder stable at -20°C for 3 years) [2] make it suitable for method validation and quality control applications. Procurement of besifloxacin hydrochloride reference standard is required for any generic development program targeting the Besivance® formulation.

In Vitro Susceptibility Testing Panel Inclusion for Ocular Microbiology Laboratories

The documented differential susceptibility patterns—where besifloxacin MIC₉₀ values against MRSA-CR are 4 μg/mL versus 64 μg/mL for moxifloxacin and gatifloxacin [1]—support inclusion of besifloxacin in antimicrobial susceptibility testing panels for ocular microbiology laboratories. Laboratories serving ophthalmology practices should procure besifloxacin for MIC testing to provide clinicians with actionable susceptibility data, particularly for cases of recalcitrant bacterial conjunctivitis or keratitis where initial empiric therapy with generic fluoroquinolones has failed. The compound's balanced dual-targeting mechanism [2] may reveal retained susceptibility in isolates reported as resistant to ciprofloxacin or levofloxacin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Besifloxacin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.